4-chloro-N,5-dimethylpyrimidin-2-amine 4-chloro-N,5-dimethylpyrimidin-2-amine
Brand Name: Vulcanchem
CAS No.: 861077-07-8
VCID: VC4389226
InChI: InChI=1S/C6H8ClN3/c1-4-3-9-6(8-2)10-5(4)7/h3H,1-2H3,(H,8,9,10)
SMILES: CC1=CN=C(N=C1Cl)NC
Molecular Formula: C6H8ClN3
Molecular Weight: 157.6

4-chloro-N,5-dimethylpyrimidin-2-amine

CAS No.: 861077-07-8

Cat. No.: VC4389226

Molecular Formula: C6H8ClN3

Molecular Weight: 157.6

* For research use only. Not for human or veterinary use.

4-chloro-N,5-dimethylpyrimidin-2-amine - 861077-07-8

Specification

CAS No. 861077-07-8
Molecular Formula C6H8ClN3
Molecular Weight 157.6
IUPAC Name 4-chloro-N,5-dimethylpyrimidin-2-amine
Standard InChI InChI=1S/C6H8ClN3/c1-4-3-9-6(8-2)10-5(4)7/h3H,1-2H3,(H,8,9,10)
Standard InChI Key VSXFLKDXWGJFNG-UHFFFAOYSA-N
SMILES CC1=CN=C(N=C1Cl)NC

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The IUPAC name 4-chloro-N,5-dimethylpyrimidin-2-amine reflects its substitution pattern:

  • Chlorine at position 4

  • Methyl group at position 5

  • Dimethylamino group (-N(CH₃)₂) at position 2

The planar pyrimidine ring ensures aromatic stability, while the chlorine atom enhances electrophilic reactivity. The dimethylamino group contributes to solubility in polar organic solvents like dimethylformamide (DMF) .

Key Structural Data:

  • Molecular Formula: C₆H₈ClN₃

  • Molecular Weight: 157.6 g/mol

  • SMILES: CNC1=NC=C(C)C(Cl)=N1

Nuclear magnetic resonance (NMR) studies confirm the structure:

  • ¹H NMR (DMSO-d₆): Aromatic protons resonate at δ = 7.90–7.30 ppm (multiplet), while NH₂ groups appear as broad singlets at δ = 9.25 and 6.88 ppm .

  • ¹³C NMR: Pyrimidine carbons resonate at δ = 182.1 (C-4), 164.6 (C-2), and 155.4 ppm (C-6) .

Synthesis and Optimization

Chlorination of Pyrimidine Precursors

The most common synthesis involves chlorinating N,N-dimethylpyrimidin-4-amine using:

  • Thionyl chloride (SOCl₂)

  • Phosphorus pentachloride (PCl₅)

Reaction conditions (e.g., anhydrous solvents, 0–5°C) ensure selective chlorination at position 4. Yields exceed 85% when using Na₂CO₃ as a base .

Suzuki Cross-Coupling Reactions

Recent advancements employ palladium-catalyzed coupling with arylboronic acids to generate derivatives. For example:

  • Reagents: Pd(OAc)₂, PPh₃, Na₂CO₃

  • Solvent: Refluxing n-propanol

  • Products: Azo-pyrimidines with antimicrobial activity .

Physicochemical Properties

PropertyValueSource
Molecular Weight157.6 g/mol
Purity95%
SolubilityDMF, DMSO, THF
LogP~1.8 (estimated)

The compound’s solubility in aprotic solvents facilitates its use in nucleophilic substitution reactions .

Reactivity and Derivative Formation

Nucleophilic Substitutions

The chlorine atom at position 4 is highly reactive toward:

  • Thiophenols: Forms C-S bonds (e.g., 4-phenylthio derivatives, 89% yield) .

  • Amines: Produces hydrazine analogs (e.g., 4-benzylhydrazinyl derivatives, 88% yield) .

Azo Coupling Reactions

Treatment with diazonium salts generates azo-linked pyrimidines. For instance, 4-(p-chlorophenylazo)-6-chloropyrimidine exhibits tubulin inhibition (IC₅₀ = 0.8 μM) .

Biological Activity

Antimicrobial Effects

Derivatives show selective activity against:

  • Staphylococcus aureus: 1/10 isolates sensitive to 4-ethylthio derivatives .

  • Staphylococcus saprophyticus: 3/10 isolates inhibited by azo-pyrimidines .

Antitubulin Activity

Analogues like 4-(5-methoxy-2-naphthyl)pyrimidine depolymerize microtubules (EC₅₀ = 1.2 μM), comparable to combretastatin A-4 .

Industrial and Research Applications

Pharmaceutical Intermediates

  • Anticancer Agents: Pyrimidine derivatives inhibit tubulin polymerization, overcoming drug resistance in Pgp-overexpressing cells .

  • Antimicrobials: Azo-linked compounds target bacterial cell walls .

Agrochemical Development

Chlorinated pyrimidines serve as precursors for herbicides and fungicides due to their stability and bioactivity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator